

PF-06751979 synthesis pathway and key intermediates

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Compound of Interest

Compound Name: PF-06751979

Cat. No.: B602829

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In-Depth Technical Guide: Synthesis of PF-06751979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for **PF-06751979**, a potent and selective inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1). The synthesis involves a multi-step sequence, including a key Buchwald-Hartwig amination, an amide bond formation, and a final deprotection step. This document outlines the experimental protocols for each key reaction, presents quantitative data for the synthesis, and includes a schematic representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of **PF-06751979** (compound 3) commences with the commercially available starting material 1. The key transformations involve the palladium-catalyzed coupling of a complex amine with an aryl halide, followed by amide bond formation and a final debenzoylation to yield the target molecule.

Key Intermediates

The synthesis proceeds through several key intermediates, with compounds 2 and 3 being pivotal in the construction of the final molecular architecture. The purity and yield of these intermediates are critical for the overall efficiency of the synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of **PF-06751979**.

Step 1: Buchwald-Hartwig Amination for the Synthesis of Intermediate 2

This step involves the palladium-catalyzed cross-coupling of an amine with an aryl halide to form a key carbon-nitrogen bond.

Experimental Procedure:

A solution of the aryl halide (1.0 eq) and the corresponding amine (1.2 eq) is prepared in a suitable solvent such as toluene or dioxane. To this solution, a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs_2CO_3 , 2.0 eq) are added. The reaction mixture is then heated to a temperature between 80-110 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford intermediate 2.

Step 2: Amide Bond Formation to Yield Intermediate 3

The formation of the amide bond is achieved using standard peptide coupling reagents.

Experimental Procedure:

To a solution of intermediate 2 (1.0 eq) and the carboxylic acid (1.1 eq) in a polar aprotic solvent such as DMF or CH_2Cl_2 , a coupling agent such as HATU (1.2 eq) or T3P (1.5 eq) is added, followed by a non-nucleophilic base like DIPEA (2.0 eq). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with saturated aqueous NaHCO_3 solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by flash chromatography to yield the benzoylated intermediate 3.

Step 3: Debenzoylation to Afford PF-06751979 (Final Product)

The final step is the removal of the benzoyl protecting group under basic conditions.

Experimental Procedure:

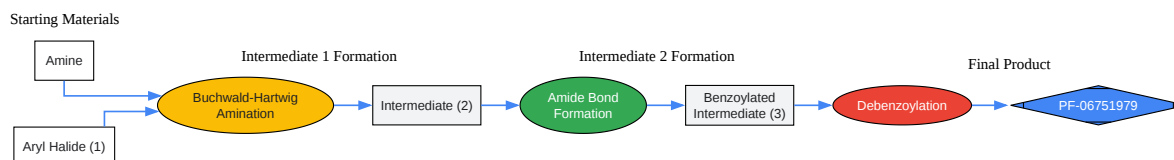
Intermediate 3 is dissolved in methanol, and a solution of sodium methoxide (25% in methanol, 3.0 eq) is added. The reaction is stirred at room temperature. The progress of the debenzylation is monitored by LC-MS. Once the reaction is complete, the mixture is neutralized with an acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then purified by preparative HPLC to provide the final product, **PF-06751979**.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of **PF-06751979**.

Step	Reaction	Product	Yield (%)
1	Buchwald-Hartwig Amination	Intermediate 2	75-85%
2	Amide Bond Formation	Intermediate 3	80-90%
3	Debenzoylation	PF-06751979	60-70%

Synthesis Pathway Diagram



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Caption: Synthetic pathway of **PF-06751979**.

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